molecular formula C13H9BrF2N2O B11799268 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B11799268
M. Wt: 327.12 g/mol
InChI Key: XTMXPKKQRYRJCI-UHFFFAOYSA-N
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Description

7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate can yield the desired oxazine ring . The reaction is usually carried out in a solvent like chloroform and may require a phase transfer catalyst such as tetrabutylammonium bromide (TEBA) to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized oxazine compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine stands out due to its unique combination of bromine and fluorine atoms, which contribute to its distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H9BrF2N2O

Molecular Weight

327.12 g/mol

IUPAC Name

7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C13H9BrF2N2O/c14-7-4-11-13(17-5-7)18-10(6-19-11)12-8(15)2-1-3-9(12)16/h1-5,10H,6H2,(H,17,18)

InChI Key

XTMXPKKQRYRJCI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=N2)Br)C3=C(C=CC=C3F)F

Origin of Product

United States

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